molecular formula C8H6BrN3O B3052033 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 380380-59-6

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B3052033
CAS No.: 380380-59-6
M. Wt: 240.06 g/mol
InChI Key: HYRVBOIHTWDVTQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with 5-methyl-1,3,4-oxadiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)7-3-2-6(9)4-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRVBOIHTWDVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634148
Record name 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380380-59-6
Record name 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 130 ml of acetic anhydride was dissolved 8.6 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6. And then the solution was added with 15 ml of pyridine and stirred for 3 hours for reaction. The reaction mixture was added with ethyl acetate and extracted to separate organic layer. And then the organic layer was washed with water and brine. The organic layer was dehydrated, filtrated and concentrated in vacuo to give 7.3 g of the title compound. Yield 80%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

In 10 ml of acetic anhydride was dissolved 1 g of 2-(5-tetrazolyl)-5-bromopyridine, followed by refluxing for 2 hours. After completion of the reaction, the same post-treatment as in Preparation Example 13 was conducted to give the title compound. 0.6 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 2
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 3
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5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
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5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 5
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 6
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

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